Regioisomeric Purity Advantage
The target compound bears the nitro group at the 3-position of the pyridine ring, a regioisomeric arrangement that is synthetically distinct from the 5-nitro isomer (2-methoxy-5-nitro-6-picoline, CAS 5467-69-6). In reported nitration procedures of 2-methoxy-6-methylpyridine, the 3-nitro isomer is obtained as the major product under controlled conditions, whereas the 5-nitro isomer requires distinct reaction conditions and yields a product with a substantially higher melting point (104–108 °C for the 5-nitro isomer [1] vs. 57–58 °C for the target 3-nitro compound ). This 47–50 °C melting point differential directly impacts crystallization-based purification strategies and physical form specifications during procurement.
| Evidence Dimension | Melting point (regioisomeric differentiation) |
|---|---|
| Target Compound Data | 57–58 °C (hexane solvate) |
| Comparator Or Baseline | 2-Methoxy-5-nitro-6-picoline (CAS 5467-69-6): 104–108 °C |
| Quantified Difference | ΔTₘ ≈ 47–50 °C lower for the 3-nitro isomer |
| Conditions | Melting point determination; target measured as hexane solvate ; comparator as neat solid [1] |
Why This Matters
Procurement of the correct regioisomer is critical: the 3-nitro and 5-nitro isomers are distinct chemical entities with different physical properties, and substitution of one for the other will yield divergent results in melting-point-dependent formulation or crystallization processes.
- [1] ChemicalBook. 5467-69-6 (2-METHOXY-5-NITRO-6-PICOLINE). Melting point: 104-108 ºC. Available at: https://www.chemicalbook.cn/CASEN_5467-69-6.htm View Source
